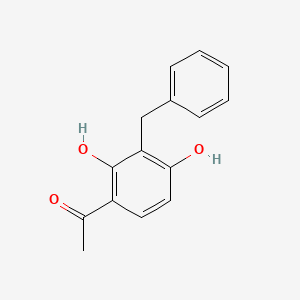
Thiirene, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiirene, dimethyl- is an organosulfur compound with the formula C(_2)H(_2)S. It is a derivative of cyclopropene, where the methylene group is replaced by sulfur. This compound is known for its antiaromatic and highly labile nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiirene, dimethyl- can be synthesized through various methods. One common method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) to yield thiiranes . Another method includes the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride in solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiirene, dimethyl- are not well-documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The use of DES and microwave irradiation provides a straightforward and efficient approach for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiirene, dimethyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form episulfoxides.
Substitution: Thiiranes react with amines to form 2-mercaptoethylamines, which are good chelating ligands.
Ring Expansion: Thiiranes can undergo ring expansions to generate larger heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent.
Substitution: Amines are used in substitution reactions to form mercaptoethylamines.
Ring Expansion: Various nucleophiles and electrophiles can be used to induce ring expansion reactions.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Substitution: 2-Mercaptoethylamines.
Ring Expansion: Larger sulfur-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
Thiirene, dimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of thiirene, dimethyl- involves its interaction with various molecular targets and pathways. For example, thiirane derivatives can undergo nucleophilic attack, leading to the formation of mercaptoethylamines, which are good chelating ligands . The antiaromatic nature of thiirene also contributes to its reactivity and instability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A nitrogen analog of thiirane, aziridine is a three-membered ring containing nitrogen.
Oxirane: An oxygen analog of thiirane, oxirane is a three-membered ring containing oxygen.
Uniqueness
Thiirene, dimethyl- is unique due to its antiaromatic nature and high reactivity. Unlike its analogs (thiirane, aziridine, and oxirane), thiirene is less stable and more prone to undergo various chemical transformations .
Eigenschaften
CAS-Nummer |
65923-98-0 |
|---|---|
Molekularformel |
C4H6S |
Molekulargewicht |
86.16 g/mol |
IUPAC-Name |
2,3-dimethylthiirene |
InChI |
InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3 |
InChI-Schlüssel |
KKXVALCSVHZKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


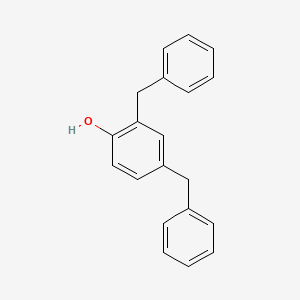
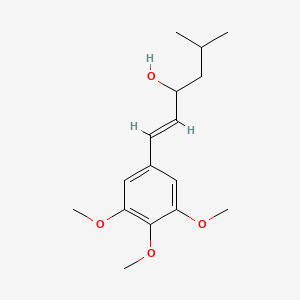
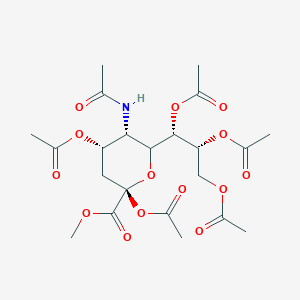
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
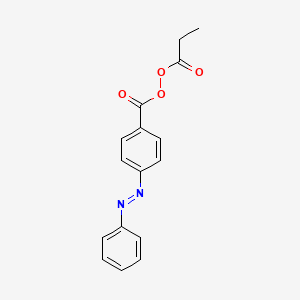

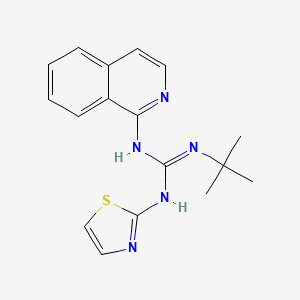
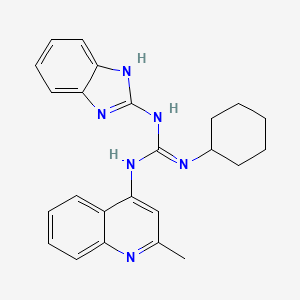
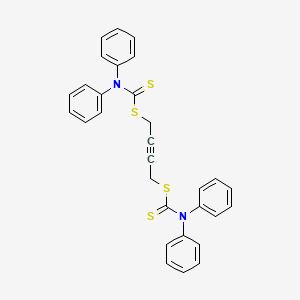
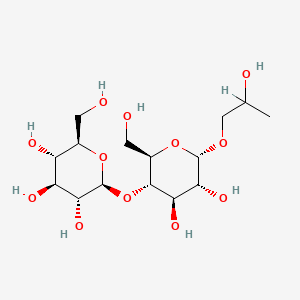
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
